molecular formula C7H10N4 B13790864 Pteridine, 5,6,7,8-tetrahydro-6-methyl-

Pteridine, 5,6,7,8-tetrahydro-6-methyl-

Cat. No.: B13790864
M. Wt: 150.18 g/mol
InChI Key: RWPRAJVYKJNMTC-UHFFFAOYSA-N
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Description

Overview of Pteridine (B1203161) Ring System and its Biological Significance

The pteridine ring system, a heterocyclic compound composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, forms the core structure for a class of biologically important molecules. wikipedia.orgorientjchem.org Pteridine derivatives, often colored compounds, were first discovered as pigments in the wings of butterflies, which is reflected in their name derived from the Greek word "pteron," meaning wing. orientjchem.orgbritannica.com The biological significance of pteridines is vast, with derivatives playing critical roles in numerous metabolic pathways. orientjchem.org They are involved in amino acid metabolism, the synthesis of neurotransmitters, and function as cofactors for a variety of enzymes. orientjchem.orgwikipedia.org

Contextualization of 5,6,7,8-tetrahydro-6-methylpteridine within the Tetrahydropteridine Family

Pteridine, 5,6,7,8-tetrahydro-6-methyl- (6-methyltetrahydropterin) is a member of the tetrahydropteridine family. These are reduced derivatives of pteridines, characterized by the addition of four hydrogen atoms to the pyrazine ring, resulting in a 5,6,7,8-tetrahydro structure. nih.gov This family of compounds is of paramount importance as they serve as essential cofactors for several monooxygenases. The naturally occurring and most studied member of this family is tetrahydrobiopterin (B1682763) (BH4), which is involved in the hydroxylation of aromatic amino acids and the synthesis of nitric oxide. wikipedia.orgwikipedia.org 6-Methyltetrahydropterin (B12859068), as a synthetic analogue of tetrahydrobiopterin, is instrumental in elucidating the mechanisms of these enzymes.

Historical Perspectives in Pteridine Chemistry and Biochemistry Relevant to 6-Methyltetrahydropterin Research

The study of pteridines dates back to the late 19th century with the isolation of pigments from butterfly wings. britannica.com A pivotal moment in pteridine biochemistry was the identification of tetrahydrobiopterin as a cofactor for aromatic amino acid hydroxylases. Subsequent research focused on synthesizing various pteridine analogues to understand the structure-activity relationships of these cofactors. In 1971, 6-methyltetrahydropterin was isolated and identified as a highly active hydroxylase cofactor that can be formed during the catalytic reduction of tetrahydrofolate. acs.orgpsu.edu This discovery spurred its use as a tool to probe the active sites and reaction mechanisms of pterin-dependent enzymes.

Significance of 6-Methyltetrahydropterin as a Research Probe in Biochemical Systems

6-Methyltetrahydropterin serves as an invaluable research probe for several reasons. Its structural similarity to the natural cofactor, tetrahydrobiopterin, allows it to bind to the active sites of pterin-dependent enzymes. However, its altered substitution at the C6 position can modulate its reactivity and interaction with the enzyme, providing insights into the catalytic mechanism. For instance, it has been instrumental in studying the kinetics and mechanisms of aromatic amino acid hydroxylases, nitric oxide synthases, and glyceryl-ether monooxygenase. nih.govnih.govnationalmaglab.org Its use has helped to clarify the role of the pterin (B48896) cofactor in electron transfer and oxygen activation. nationalmaglab.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydropteridine

InChI

InChI=1S/C7H10N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-5,11H,2H2,1H3,(H,8,9,10)

InChI Key

RWPRAJVYKJNMTC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC=NC=C2N1

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 5,6,7,8 Tetrahydro 6 Methylpteridine and Its Analogues

De Novo Synthesis Routes for Pteridine (B1203161), 5,6,7,8-tetrahydro-6-methyl-

The construction of the pteridine ring, a fused system of pyrimidine (B1678525) and pyrazine (B50134) rings, is typically achieved by building the pyrazine portion onto a pre-existing, appropriately substituted pyrimidine ring. derpharmachemica.comwikipedia.org This approach allows for the introduction of various substituents, such as the methyl group at the 6-position, by selecting the appropriate acyclic precursor for the condensation and cyclization steps.

Condensation reactions are fundamental to the formation of the pteridine nucleus. libretexts.orglabxchange.org A classical and versatile method is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com To synthesize a 6-methyl substituted pteridine, a 1,2-dicarbonyl compound like methylglyoxal (B44143) or a precursor that can generate a similar reactive species is required.

An alternative and direct route to the tetrahydro state involves the condensation of a substituted pyrimidine with a precursor that facilitates a subsequent reductive cyclization in a single pot. For instance, 2-amino-6-methyl-5,6,7,8-tetrahydro-4(3H)-pteridinone has been synthesized in good yield from the condensation and subsequent direct hydrogenation of 2-amino-6-hydroxy-5-phenylazo-4-pyrimidylamino-acetone. nih.gov In this approach, the acyclic side chain attached to the pyrimidine contains the necessary carbon atoms and the methyl group that will ultimately form the C6 and C7 atoms and the 6-methyl substituent of the pyrazine ring.

Another significant strategy is the Polonovski–Boon cyclization, which condenses a 6-chloro-5-nitro-pyrimidine with an α-amino carbonyl compound. nih.gov This method is advantageous as it can directly yield the reduced dihydro form of the pterin (B48896), which can then be further reduced to the tetrahydro state. nih.gov The choice of the α-amino carbonyl compound is critical for introducing the desired substituent at the 6-position.

Precursor 1 (Pyrimidine Derivative)Precursor 2 (Acyclic Component)Resulting Pteridine CoreReference
4,5-Diaminopyrimidine1,2-Dicarbonyl compound (e.g., Methylglyoxal)6-Methylpteridine derpharmachemica.com
2-Amino-6-hydroxy-5-phenylazo-4-pyrimidylamino-acetone(Internal side chain)2-Amino-6-methyl-5,6,7,8-tetrahydro-4(3H)-pteridinone nih.gov
6-Chloro-5-nitro-pyrimidineα-Amino carbonyl compoundDihydropterin nih.gov

The cyclization step formally constitutes the formation of the pyrazine ring fused to the pyrimidine core. Following the initial condensation of the diaminopyrimidine with the dicarbonyl component, a dihydropteridine intermediate is typically formed, which then undergoes oxidation or reduction depending on the desired final product.

In the synthesis starting from 2-amino-6-hydroxy-5-phenylazo-4-pyrimidylamino-acetone, the cyclization is part of a reductive process. nih.gov The reaction, carried out over a platinum catalyst, involves the reduction of the nitroso group (generated from the azo group) to an amino group, which then intramolecularly condenses with the adjacent carbonyl group of the side chain to form the pyrazine ring directly in its tetrahydro state. nih.gov

More advanced methods have also been employed, such as the use of an intramolecular aza-Wittig reaction to cyclize a suitably substituted pyrazine, thereby forming the fused pyrimidine ring of the pterin system. nih.gov The specific mechanism and the regioselectivity of the cyclization are governed by the electron density at the nitrogen atoms of the precursor molecule. herts.ac.uk

Reduction Strategies for the Pteridine System to Achieve 5,6,7,8-tetrahydro State

Achieving the fully reduced 5,6,7,8-tetrahydro state is critical for the biological activity of many pteridine cofactors. This is typically accomplished by the reduction of a fully oxidized pteridine or a more stable 7,8-dihydropteridine (B8742004) intermediate. The choice of reduction method influences the stereochemical outcome, yield, and purity of the final product.

Catalytic hydrogenation is a widely used and effective method for reducing the pteridine ring system. youtube.com The reaction typically employs molecular hydrogen (H₂) and a heterogeneous metal catalyst, such as platinum(IV) oxide (PtO₂, Adams' catalyst) or palladium on carbon (Pd/C). nih.govherts.ac.ukscispace.com This process can reduce the fully oxidized pterin directly to the tetrahydro level. For example, N²-isobutyroylpterin can be reduced to N²-isobutyroyl-5,6,7,8-tetrahydropterin using a PtO₂ catalyst. herts.ac.uk

A key feature of catalytic hydrogenation is its stereospecificity. The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the pyrazine ring as it adsorbs onto the surface of the metal catalyst. youtube.comkhanacademy.org This has significant stereochemical consequences:

Reduction of a 6,7-disubstituted pterin, such as 6,7-dimethylpterin, with catalytic hydrogenation is stereospecific and yields only the cis-5,6,7,8-tetrahydro derivative. researchgate.net

When a new chiral center is created at the C-6 position during the reduction of a precursor, a mixture of the two possible C-6 isomers (diastereomers) is often produced. nih.gov

The reaction conditions are generally mild, often proceeding at room temperature and moderate pressures (e.g., 2 atm), making this a versatile method. nih.gov

A variety of chemical reducing agents can be employed to reduce the pteridine ring, offering alternatives to catalytic hydrogenation. The choice of reagent is crucial as it determines the extent of reduction.

Borohydride (B1222165) Reagents : Alkali metal borohydrides, such as sodium borohydride (NaBH₄), are common reducing agents. While they can be selected to partially reduce oxidized pterins to the 7,8-dihydropterin (B103510) state, specific conditions can achieve full reduction. nih.gov A patented process describes the reduction of pterins to their 5,6,7,8-tetrahydro forms using sodium borohydride in the presence of a catalytic amount of a water-soluble Pb(II) salt (e.g., lead acetate (B1210297) or lead chloride). google.com This method is effective at low temperatures (0°C to 25°C) and allows for the use of only a small excess of the reducing agent. google.com

Sodium Dithionite : This reagent is typically used for the partial reduction of pterins, yielding the 7,8-dihydropterin isomer. nih.gov It is generally not strong enough to achieve the tetrahydro state on its own.

Dissolving Metal Reduction : Reduction with sodium in liquid ammonia (B1221849) is a powerful method for reducing aromatic systems, though specific applications to 6-methylpteridine are not extensively detailed in the available literature. However, reduction of 6,7-dimethylpterin with sodium in ethanol (B145695) provides a 1:1 mixture of cis- and trans-6,7-dimethyl-5,6,7,8-tetrahydropterin, demonstrating a lack of stereospecificity compared to catalytic hydrogenation. researchgate.net

A primary challenge in the synthesis of tetrahydropteridines is controlling the degree of reduction. The pteridine ring has multiple reducible sites, and reaction conditions must be carefully managed to achieve the desired oxidation state.

Selective Reduction : When the 7,8-dihydropterin is the desired product, stronger reducing conditions or agents can lead to the formation of the tetrahydropterin (B86495) as an undesirable contaminant. nih.gov Conversely, when synthesizing the tetrahydro form, incomplete reduction can leave starting material or dihydro intermediates, complicating purification.

Controlling Overreduction : The Pb(II)-catalyzed borohydride reduction was specifically developed to address the issue of contamination and achieve a clean conversion to the 5,6,7,8-tetrahydro product. google.com This catalytic approach provides a higher degree of control than stoichiometric use of stronger, less selective reagents.

Product Stability : 5,6,7,8-tetrahydropteridines are highly susceptible to aerobic oxidation. scispace.com This instability poses a significant challenge during the reaction workup and purification stages. Syntheses must often be carried out under an inert atmosphere, and the final products are typically isolated as more stable hydrochloride salts to prevent degradation. scispace.com

MethodReagent/CatalystTypical ProductStereochemistryKey Features & ChallengesReference
Catalytic HydrogenationH₂, PtO₂ or Pd/C5,6,7,8-Tetrahydropterinsyn-addition (e.g., cis for 6,7-disubstituted)Stereospecific; risk of catalyst poisoning. nih.govherts.ac.ukresearchgate.net
Catalyzed Borohydride ReductionNaBH₄, Pb(II) salt5,6,7,8-TetrahydropterinNot specified (likely mixed)Controlled reduction at low temp; avoids large excess of reductant. google.com
Dithionite ReductionSodium Dithionite7,8-DihydropterinN/AMild; selective for dihydro state. nih.gov
Dissolving Metal ReductionSodium in Ethanol5,6,7,8-TetrahydropterinNon-stereospecific (gives cis/trans mixture)Powerful reduction; lacks stereocontrol compared to hydrogenation. researchgate.net

Derivatization and Functionalization of Pteridine, 5,6,7,8-tetrahydro-6-methyl-

The chemical modification of the 5,6,7,8-tetrahydro-6-methylpteridine scaffold is a key area of research aimed at generating novel derivatives with tailored biological activities. These modifications can be broadly categorized into reactions on the pteridine ring itself and alterations of the side-chains.

Methylation and Alkylation Reactions on the Pteridine Ring

Alkylation, particularly methylation, of the pteridine ring can significantly influence the compound's physicochemical properties and biological interactions. The nitrogen atoms of the tetrahydropyrazine (B3061110) ring are common sites for such modifications.

Selective methylation at the N-5 position of the tetrahydropteridine ring is a well-established and regioselective reaction. nih.govscispace.com A common method involves the treatment of the tetrahydropteridine with formaldehyde (B43269) in the presence of a reducing agent, such as potassium borohydride or through catalytic hydrogenation with PtO2/H2. nih.govscispace.comresearchgate.net This reaction proceeds via the formation of a 5-hydroxymethyl intermediate, which is subsequently reduced to the 5-methyl derivative. This catalytic reductive methylation has been successfully applied to synthesize 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. scispace.comresearchgate.net

Starting MaterialReagentsProductReference
2-Amino-4-hydroxy-6-methyl-5,6,7,8-tetrahydropteridineHCHO, KBH42-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine nih.gov
6β-5,6,7,8-tetrahydro-L-biopterin·2HClPtO2/H2, Formaldehyde6β-N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin·2HCl scispace.comresearchgate.net

This table summarizes the key reagents and products for the N-5 methylation of tetrahydropteridine derivatives.

Information regarding the alkylation at other nitrogen atoms of the 5,6,7,8-tetrahydro-6-methylpteridine ring, such as N-1, N-3, or N-8, is less common in the reviewed literature, suggesting that these positions are less reactive under standard alkylating conditions or that such modifications are synthetically challenging.

Introduction of Amino and Hydroxyl Substituents

The direct introduction of amino and hydroxyl groups onto the pre-formed 5,6,7,8-tetrahydro-6-methylpteridine ring is not a commonly reported transformation. Instead, these functionalities are typically incorporated at an earlier stage of the synthesis, often during the construction of the pyrimidine ring precursor. derpharmachemica.comnih.govnih.govsciforum.netosi.lvmdpi.com

For instance, the synthesis of various amino-substituted pyrimidines, which can serve as key building blocks for pteridines, has been extensively described. nih.govnih.govsciforum.netosi.lv These methods often involve the condensation of guanidinyl derivatives with chalcones or the reaction of chloro-nitropyrimidines with amino alcohols. derpharmachemica.comnih.gov Similarly, hydroxypyrimidines can be prepared and subsequently used in condensation reactions to form the pteridine ring system. derpharmachemica.com

The synthesis of hydroxyamino acid motifs through C-H oxidation reactions catalyzed by transition metals has been explored, which could potentially be adapted for the hydroxylation of pteridine systems, although specific examples for 5,6,7,8-tetrahydro-6-methylpteridine were not found in the reviewed literature. illinois.edu

Side-Chain Modifications at C-6 and Other Positions

Modifications of the C-6 methyl group and the introduction of other substituents at this position are important strategies for creating structural diversity.

One notable modification is the synthesis of 6-aminomethyl-5,6,7,8-tetrahydropterin. This has been achieved through the reduction of a 2-acetamido-6-cyanopteridin-4(3H)-one precursor, followed by acid hydrolysis. researchgate.net The required 6-cyanopterin can be prepared from the corresponding 6-formylpteridine. researchgate.net

The synthesis of 6,6-dimethyl-5,6,7,8-tetrahydropterin has also been reported, which involves the reaction of a trimethylsilylated 6-methyl-7,8-dihydropterin (B91866) with methyllithium. researchgate.net

Furthermore, a variety of functional groups can be introduced at the 6-position starting from 6-formylpteridines. These transformations, primarily utilizing Wittig reactions, allow for the synthesis of derivatives containing alkene, ester, ketone, amide, cyano, oxime, bromo, methoxy, and dihydroxy functionalities. nih.gov Subsequent selective conversion of the resulting alkenes to vicinal diols can be achieved using osmium tetraoxide. nih.gov The oxidation of 6-(1,2,3-trihydroxypropyl)pteridines with periodate (B1199274) yields pteridine-6-carboxaldehydes, which can be further oxidized to 6-carboxylic acids or reduced to 6-hydroxymethyl derivatives. researchgate.net

C-6 PrecursorTransformationC-6 Functional GroupReference
6-CyanopterinReduction and Hydrolysis-CH2NH2 researchgate.net
6-Methyl-7,8-dihydropterinTrimethylsilylation, MeLi-CH(CH3)2 researchgate.net
6-FormylpteridineWittig Reaction-CH=CHR nih.gov
6-FormylpteridineOxidation-COOH researchgate.net
6-FormylpteridineReduction-CH2OH researchgate.net

This table illustrates various modifications of the side-chain at the C-6 position of the pteridine ring.

Regioselectivity and Stereoselectivity in Derivatization

Controlling the regioselectivity and stereoselectivity of reactions is paramount in the synthesis of complex molecules like pteridine derivatives.

As previously discussed in section 2.3.1, the methylation of the tetrahydropteridine ring at the N-5 position is a highly regioselective process. nih.govscispace.comresearchgate.net Regioselective acylation, often enzyme-catalyzed, has been demonstrated for vicinal diols in other molecular systems and could potentially be applied to pteridine derivatives with appropriate side chains. researchgate.net

The stereochemistry at the C-6 position is crucial for the biological activity of many tetrahydropterins. The synthesis of specific stereoisomers can be achieved through stereoselective reduction of the pteridine ring. The choice of reducing agent and reaction conditions can influence the formation of cis or trans isomers when a second chiral center is present at C-7. The stereoselective synthesis of polysubstituted tetrahydropyrans has been achieved through acid-mediated cyclization, a strategy that could potentially be adapted for the synthesis of pteridine analogs with controlled stereochemistry. uva.es

Synthesis of Specific Analogs and Isosteres of 6-Methyltetrahydropterin (B12859068)

The synthesis of analogs where one or more atoms of the pteridine ring are replaced by other atoms (isosteres) is a common strategy in drug design to modulate the properties of a lead compound.

8-Deaza-5,6,7,8-tetrahydro-6-methylpterin Derivatives

The 8-deaza analogs of tetrahydropterins, where the N-8 atom is replaced by a carbon atom, are of significant interest. Several synthetic routes to 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives have been developed. nih.govnih.govresearchgate.netmdpi.com

A key strategy involves the construction of a tetrahydropyrido[3,2-d]pyrimidine skeleton, which represents the 8-deaza-tetrahydropteridine core. An efficient method for this involves the use of an aziridine (B145994) intermediate. nih.govnih.gov The synthesis starts from a pterin analogue, which is converted to a 6-chloromethyl derivative. This is then cyclized to an aziridine, which can subsequently be opened by various nucleophiles, such as aromatic amines, to introduce diversity at the side chain. nih.gov This method avoids the byproducts often encountered in traditional synthetic strategies that rely on carbon-nitrogen bond hydrogenolysis. nih.govnih.gov

The synthesis of 5,8-dideaza analogs of methotrexate (B535133), which feature a quinazoline (B50416) ring system, has also been reported, providing further insights into the synthetic strategies for modifying the core pteridine structure. mdpi.com

PrecursorKey IntermediateProductReference
2,4-Diamino-6-hydroxymethyl-pyrido[3,2-d]pyrimidine2,4-Diamino-6-chloromethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine8-Deaza-5,6,7,8-tetrahydroaminopterin derivatives nih.gov
2-Fluoro-5-methylbenzonitrile5-(Bromomethyl)-2-fluorobenzonitrile5,8-Dideaza methotrexate analog mdpi.com

This table highlights key precursors and intermediates in the synthesis of deaza analogs of tetrahydropterins.

Folate and Tetrahydrofolate Analogues derived from Pteridine, 5,6,7,8-tetrahydro-6-methyl- Precursors

The pteridine ring system is a fundamental component of folic acid and its biologically active derivatives, collectively known as folates. The synthesis of folate and its analogues often begins with the construction of a substituted pteridine core, which is subsequently elaborated. While direct conversion of 5,6,7,8-tetrahydro-6-methylpteridine to folate is not the primary synthetic route, the methodologies for creating 6-substituted pteridines are central to producing the necessary precursors for folate synthesis. Pteridine itself can be considered a precursor in the biosynthesis of dihydrofolic acid in many microorganisms, where it is enzymatically converted along with 4-aminobenzoic acid. derpharmachemica.com

A common and versatile method for pteridine synthesis is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. derpharmachemica.comnih.gov The choice of these starting materials allows for the introduction of various substituents onto the resulting pteridine ring. To synthesize folate precursors, a key intermediate is 6-bromomethylpteridine or a related derivative, which can then be coupled with the p-aminobenzoylglutamate side chain.

The introduction of a functionalized side chain at the C6 position is a critical and often challenging step in the synthesis of folate analogues. researchgate.net One effective strategy involves the regioselective synthesis of 6-substituted pterins from the condensation of sugar phenylhydrazones with 5,6-diaminopyrimidines under mild acidic conditions. orientjchem.org Another approach is the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine (B1601913) with orthoformates to yield 6-substituted pteridines. orientjchem.org For instance, novel 6-substituted thieno[2,3-d]pyrimidine (B153573) antifolates have been synthesized, highlighting the importance of the 6-position for biological activity and cellular uptake. nih.gov

Once the appropriately substituted pteridine is formed, it must be reduced to the tetrahydro state to become a functional folate analogue. Tetrahydrofolate (THF) is the active form of the vitamin and acts as a coenzyme in one-carbon transfer reactions essential for the synthesis of amino acids and nucleic acids. nih.gov This reduction is typically a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR), which reduces folic acid first to dihydrofolic acid (DHF) and then to tetrahydrofolic acid (THF). nih.gov

The table below summarizes key synthetic strategies for pteridine precursors relevant to folate analogue synthesis.

Synthetic Method Reactants Product Type Key Features
Gabriel-Isay Condensation5,6-Diaminopyrimidine + 1,2-Dicarbonyl compoundSubstituted PteridineVersatile method for building the core pteridine ring. derpharmachemica.comnih.gov
Timmis Reaction5-Nitroso-6-aminopyrimidine + Active methylene (B1212753) compoundRegioselective PteridineAvoids the formation of isomers common in other methods. nih.gov
Sugar Phenylhydrazone Condensation5,6-Diaminopyrimidine + Sugar Phenylhydrazone6-Substituted PterinRegioselective synthesis for introducing the C6 side chain. orientjchem.org
Sonogashira Coupling6-Halogenated Pteridine + Alkyne6-AlkynylpteridineModern cross-coupling method for C6 functionalization. mdpi.com

Lumazine (B192210) Derivatives and their Synthetic Pathways

Lumazines, or 2,4(1H,3H)-pteridinediones, are a major class of pteridine derivatives characterized by oxo groups at the C2 and C4 positions. derpharmachemica.comorientjchem.org They are intermediates in the biosynthesis of riboflavin (B1680620) (vitamin B2) in plants, fungi, and most microorganisms. chem960.com The enzyme lumazine synthase catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin. chem960.com

The chemical synthesis of lumazine derivatives generally follows the principles of pteridine synthesis, most notably the Gabriel-Isay reaction. nih.gov This pathway involves the condensation of a 5,6-diaminouracil (B14702) (a pyrimidine derivative) with a 1,2-dicarbonyl compound. The specific nature of the dicarbonyl reactant determines the substitution pattern at the C6 and C7 positions of the resulting lumazine.

Key synthetic pathways to lumazine derivatives include:

Condensation with Diketones: Reaction of 5,6-diaminouracil with a diketone like benzil (B1666583) leads to the formation of corresponding pyrazine-lumazine derivatives. researchgate.net

Reaction with Ketoaldehydes: Using a ketoaldehyde such as tert-butylglyoxal results in a regioselective reaction, as the more nucleophilic 6-amino group of the diaminouracil attacks the more electrophilic carbonyl group. researchgate.net

Use of α-Keto Esters: Condensation with compounds like diethyl mesoxalate can also be employed to synthesize specific lumazine derivatives. researchgate.net

Reduction of Dimethyllumazine: The reduction of 1,3-dimethyllumazine with zinc dust can lead to the formation of dimeric lumazinyl derivatives, indicating further reactive possibilities of the lumazine core. rsc.org

The table below outlines common reactants used in the synthesis of lumazine derivatives via condensation reactions.

Pyrimidine Precursor Dicarbonyl Reactant Resulting Lumazine Derivative
5,6-DiaminouracilGlyoxalLumazine (unsubstituted at C6, C7)
1,3-Dimethyl-5,6-diaminouracilBenzilCondensed Pyrazino[2,3-g]pteridine System researchgate.net
1,3-Dimethyl-5,6-diaminouracilDiethyl MesoxalateDiethyl 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6,7-dicarboxylate researchgate.net
1,3-Dimethyl-5,6-diaminouraciltert-Butylglyoxal6-tert-Butyl-1,3-dimethyllumazine researchgate.net

Exploration of Reaction Mechanisms and Intermediates in Pteridine Chemistry

Nucleophilic Addition Reactions to Pteridine Ring Systems

The pteridine ring system, being electron-deficient, is susceptible to nucleophilic attack. Nucleophilic addition reactions are a key feature of its chemistry, often occurring at the pyrazine portion of the molecule. The fused pteridine nucleus readily forms adducts with nucleophiles such as water, alcohols, and bisulfite, primarily across the C3-C4, C5-C6, and C7-C8 double bonds. orientjchem.orgrsc.org

The mechanism of these additions is analogous to nucleophilic aromatic substitution, often proceeding through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the first step, the nucleophile attacks an electron-deficient carbon atom of the ring, breaking the aromaticity and forming a tetrahedral intermediate. libretexts.org In the second step, a leaving group is expelled, restoring the aromatic system.

Specific examples of nucleophilic addition to pteridines include:

Addition of Bisulfite: Pteridine-2-thiol (B1628156) and 2-(methylthio)pteridine readily add sodium hydrogen sulfite (B76179) across the 3,4-double bond. rsc.org

Michael-type Additions: Potentially carbanionic reagents like dimedone, acetylacetone, and barbituric acid add to pteridines to form 4-substituted 3,4-dihydropteridine derivatives. rsc.orgrsc.org

Addition of Alcohols: In the presence of methanol (B129727), pteridine can form an equilibrium mixture of 3,4-dihydro-4-methoxypteridine (a 1:1 adduct) and 5,6,7,8-tetrahydro-6,7-dimethoxypteridine (a 2:1 adduct). orientjchem.org

Reduction by Hydride: Sodium borohydride reduces pteridine derivatives, such as pteridine-2-thiol and 2-aminopteridine, by adding a hydride ion to form the corresponding 3,4-dihydro derivatives. rsc.orgrsc.org

The regioselectivity of the attack can be influenced by the substitution pattern on the pteridine ring and the reaction conditions. For instance, in acidic solution, 2-(methylthio)pteridine can add two molecules of water across the 5,6- and 7,8-double bonds in the pyrazine ring. rsc.org

Hydration and Dimerization Phenomena of Pteridine Derivatives

Covalent Hydration: A characteristic reaction of the electron-deficient pteridine ring is covalent hydration, the addition of a water molecule across a carbon-nitrogen double bond. orientjchem.org This phenomenon is well-documented and can significantly influence the spectroscopic properties and reactivity of pteridine derivatives. The addition of water typically occurs at the C3-C4, C5-C6, or C7-C8 positions. orientjchem.orgrsc.org For example, pteridine-2-thiol undergoes covalent hydration at the 3,4-double bond. rsc.org The process is often reversible, and an equilibrium exists between the hydrated and anhydrous forms. In some cases, such as with pteridine-4-carboxylic acid, the hydrated species is stable and cannot be dehydrated without decomposition. chem960.com The site of water addition has been established in some cases through subsequent oxidation reactions, which can lead to demethylation if a methyl group is present at the site of attack. rsc.org

Dimerization: Pteridine derivatives can also undergo dimerization reactions. The eye pigments of the fruit fly Drosophila melanogaster, known as drosopterins, are dimeric pterins. mdpi.com The formation of these complex structures highlights the reactivity of the pterin skeleton. Mechanistic studies have also proposed structures for various lumazine dimers, suggesting that dimerization is a relevant chemical process for this class of pteridines as well. researchgate.net Reduction of 1,3-dimethyllumazine has been shown to produce C6-C7 connected bis-lumazinyl derivatives, providing a synthetic example of pteridine dimerization. rsc.org

Oxidation Pathways of Tetrahydropteridines and their Products

5,6,7,8-tetrahydropteridines, including the subject compound 5,6,7,8-tetrahydro-6-methylpteridine (6-MPH4), are highly susceptible to oxidation. orientjchem.org This reactivity is fundamental to their biological role as cofactors in enzymatic hydroxylation reactions, where they are oxidized in a controlled manner.

The non-enzymatic and enzymatic oxidation of tetrahydropteridines proceeds through a series of intermediates. aston.ac.uk Using 6-MPH4 as a model, the oxidation process involves the following key species and pathways:

Formation of a 4a-Hydroxy Intermediate: In enzymatic reactions, such as those catalyzed by tyrosine hydroxylase or phenylalanine hydroxylase, the first step is often the formation of a 4a-hydroxy-tetrahydropterin, also known as a 4a-carbinolamine. nih.govnih.gov This intermediate is formed as the tetrahydropterin donates electrons for the hydroxylation of an amino acid substrate. nih.gov

Dehydration to Quinonoid Dihydropterin: The 4a-hydroxy intermediate is unstable and rapidly dehydrates to form a quinonoid dihydropterin. nih.gov For 6-MPH4, this product is quinonoid 6-methyldihydropterin (q-6-MPH2). researchgate.net This species is a key intermediate that must be recycled back to the tetrahydro form by the enzyme dihydropteridine reductase (DHPR) to sustain the catalytic cycle.

Tautomerization to 7,8-Dihydropterin: If not enzymatically reduced, the quinonoid dihydropterin can undergo a non-enzymatic tautomerization to the more stable 7,8-dihydropterin isomer (e.g., 6-methyl-7,8-dihydropterin). researchgate.netnih.gov This form is biologically inactive as a cofactor and represents a loss from the active cofactor pool.

The table below summarizes the major products formed during the oxidation of 6-methyltetrahydropterin.

Oxidation Product Chemical Name Formation Pathway Significance
4a-Hydroxy-6-methyltetrahydropterin4a-Hydroxy-5,6,7,8-tetrahydro-6-methylpteridineInitial product of enzymatic oxidation. nih.govUnstable carbinolamine intermediate.
Quinonoid 6-MethyldihydropterinQuinonoid 6,8-dihydro-6-methylpteridineDehydration of the 4a-hydroxy intermediate. researchgate.netnih.govKey intermediate; recycled by DHPR.
6-Methyl-7,8-dihydropterin7,8-Dihydro-6-methylpteridineTautomerization of the quinonoid form. nih.govStable, biologically inactive isomer.

The oxidation can also involve radical intermediates, such as trihydropterin radicals, particularly when reacting with species like the azide (B81097) radical. researchgate.net Furthermore, under certain "uncoupled" enzymatic conditions, the oxidation of tetrahydropterins can lead to the production of hydrogen peroxide. nih.gov

Biochemical Functions and Enzymatic Interactions of 5,6,7,8 Tetrahydro 6 Methylpteridine

Role as a Cofactor in Hydroxylation Reactions

5,6,7,8-tetrahydro-6-methylpteridine functions as a critical cofactor for the family of aromatic amino acid hydroxylases. These enzymes catalyze the insertion of a hydroxyl group into their respective amino acid substrates, a rate-limiting step in several metabolic pathways.

Interactions with Aromatic Amino Acid Hydroxylases (Tyrosine Hydroxylase, Tryptophan Hydroxylase, Phenylalanine Hydroxylase)

5,6,7,8-tetrahydro-6-methylpteridine serves as an essential cofactor for three key aromatic amino acid hydroxylases:

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine. 5,6,7,8-tetrahydro-6-methylpteridine can substitute for the natural cofactor, tetrahydrobiopterin (B1682763) (BH4), in this reaction.

Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in the biosynthesis of catecholamines, tyrosine hydroxylase utilizes a tetrahydropterin (B86495) cofactor to convert tyrosine to L-DOPA.

Tryptophan Hydroxylase (TPH): This enzyme is responsible for the initial and rate-limiting step in the synthesis of serotonin (B10506), hydroxylating tryptophan to 5-hydroxytryptophan. Studies have shown that 6-methyltetrahydropterin (B12859068) can augment the release of serotonin under depolarizing conditions nih.govelsevierpure.com.

Electron Donor Mechanisms in Enzymatic Catalysis

In the hydroxylation reactions catalyzed by aromatic amino acid hydroxylases, 5,6,7,8-tetrahydro-6-methylpteridine functions as an electron donor. The general mechanism for tetrahydropterin-dependent hydroxylation involves the activation of molecular oxygen by the iron center within the enzyme's active site nih.gov. The tetrahydropterin cofactor donates two electrons in this process nih.gov. The reaction is believed to proceed through an electrophilic hydroxylating intermediate, and studies with various substituted phenylalanines suggest a cationic transition state for the addition of oxygen to the aromatic ring nih.gov. During this catalytic cycle, the tetrahydropterin is oxidized to a quinonoid dihydro-form.

Regeneration Mechanisms via Dihydropteridine Reductase (DHPR) Activity

Following its role as an electron donor, the resulting oxidized form of the pteridine (B1203161) cofactor, a quinonoid dihydropterin, must be regenerated to its active tetrahydro- form to participate in subsequent catalytic cycles. This crucial regeneration is carried out by the enzyme dihydropteridine reductase (DHPR) wikipedia.orgebi.ac.ukresearchgate.netresearchgate.netnih.govnih.gov. DHPR catalyzes the NADH-dependent reduction of the quinonoid dihydropterin back to its tetrahydropterin state, thus ensuring a continuous supply of the active cofactor for the aromatic amino acid hydroxylases wikipedia.orgebi.ac.ukresearchgate.netresearchgate.netnih.govnih.gov. While quinonoid 6-methyl-7,8-dihydro(6H)pterin is a substrate for this enzyme, a trimethylated analogue has been shown to be a weak inhibitor of DHPR nih.gov.

Involvement in Neurotransmitter Biosynthesis Pathways (Dopamine, Serotonin, Norepinephrine)

By acting as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase, 5,6,7,8-tetrahydro-6-methylpteridine is directly involved in the biosynthesis of several key neurotransmitters wikipedia.orgfu-berlin.de.

Dopamine (B1211576): The synthesis of dopamine begins with the conversion of tyrosine to L-DOPA by tyrosine hydroxylase youtube.comyoutube.com. As a cofactor for this rate-limiting step, 5,6,7,8-tetrahydro-6-methylpteridine plays a pivotal role in the production of dopamine nih.gov.

Serotonin: The biosynthesis of serotonin is initiated by the hydroxylation of tryptophan to 5-hydroxytryptophan, a reaction catalyzed by tryptophan hydroxylase nih.govresearchgate.netfu-berlin.de. 5,6,7,8-tetrahydro-6-methylpteridine's function as a cofactor for this enzyme is essential for serotonin synthesis nih.govresearchgate.netfu-berlin.de. Studies have demonstrated that this synthetic pteridine can enhance the release of serotonin nih.govelsevierpure.com.

Norepinephrine (B1679862): Norepinephrine is synthesized from dopamine in a subsequent step catalyzed by dopamine β-hydroxylase mdpi.comresearchgate.netsigmaaldrich.comyoutube.com. Therefore, by supporting the initial production of dopamine, 5,6,7,8-tetrahydro-6-methylpteridine indirectly contributes to the norepinephrine biosynthesis pathway.

The availability of this cofactor can thus influence the rates of synthesis of these critical neurotransmitters, impacting various physiological and neurological processes.

Interaction with Nitric Oxide Synthases (NOS)

5,6,7,8-tetrahydro-6-methylpteridine also interacts with nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO), a vital signaling molecule.

Characterization of Pteridine-Binding Sites in NOS Isoforms

Nitric oxide synthases possess a specific binding site for tetrahydropterin cofactors nih.govebi.ac.ukresearchgate.netnih.govresearchgate.net. This binding is crucial for the enzyme's stability and catalytic function nih.gov. The pteridine binding site is located in the oxygenase domain of the enzyme, in proximity to the heme group and the substrate-binding site nih.govebi.ac.uk.

Studies have characterized the binding of various pteridine derivatives to NOS isoforms. For instance, (6R,S)-6-methyl-5,6,7,8-tetrahydropterin has been shown to competitively antagonize the binding of the natural cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin, to brain nitric oxide synthase with a reported inhibitory constant (Ki) of 240 μM nih.gov. This indicates a direct interaction with the pteridine-binding site. Furthermore, research on macrophage nitric oxide synthase has demonstrated that 6(R,S)-Methyltetrahydropterin can increase NOS activity in enzyme preparations that are deficient in the natural cofactor, supporting a redox role for the pterin (B48896) in the NOS reaction nih.gov.

The interaction between pteridine analogues and the binding site in NOS isoforms is an area of active research, with implications for understanding the regulation of nitric oxide production in various physiological and pathological conditions nih.gov.

Interactive Data Table: Summary of Enzymatic Interactions

EnzymeRole of 5,6,7,8-tetrahydro-6-methylpteridineKey Findings
Phenylalanine Hydroxylase (PAH) CofactorSubstitutes for the natural cofactor BH4 in the conversion of phenylalanine to tyrosine.
Tyrosine Hydroxylase (TH) CofactorEssential for the rate-limiting step in dopamine and norepinephrine biosynthesis.
Tryptophan Hydroxylase (TPH) CofactorAugments serotonin release and is crucial for the initial step in serotonin synthesis. nih.govelsevierpure.com
Dihydropteridine Reductase (DHPR) Substrate (in oxidized form)The oxidized quinonoid form is a substrate for regeneration back to the active tetrahydro- form. nih.gov
Nitric Oxide Synthase (NOS) Cofactor/LigandBinds to the pteridine-binding site, can increase activity in cofactor-deficient enzymes, and competitively inhibits the binding of the natural cofactor. nih.govnih.gov

Allosteric Modulation of NOS Activity by Tetrahydropteridine Cofactors

Tetrahydrobiopterin ((6R)-5,6,7,8-tetrahydro-L-biopterin, H4B), a naturally occurring tetrahydropteridine, is an essential cofactor for nitric oxide synthases (NOS). nih.gov Its role extends beyond simple catalysis and involves significant allosteric modulation of the enzyme's structure and function. nih.govnih.gov The binding of the pterin cofactor affects the electronic structure of the prosthetic heme group within the oxygenase domain and is crucial for stabilizing the active homodimeric structure of the protein. nih.govnih.gov

Research using analogues of the natural cofactor, such as 4-amino-H4biopterin and 5-methyl-H4biopterin, has been instrumental in elucidating these allosteric mechanisms. The binding of the inhibitor 4-amino-H4biopterin, for instance, leads to a complete conversion of the NOS heme from a low-spin to a high-spin state and promotes the formation of stable homodimers. nih.gov This demonstrates that the pterin binding itself, independent of its redox activity, triggers critical conformational changes in the enzyme. nih.gov

Similarly, studies with the 5-methyl analog of H4biopterin have shown it to be a functionally active, albeit lower-affinity, cofactor for neuronal NOS (nNOS). nih.gov This analog's ability to activate the enzyme underscores that the pterin's primary role is not reductive oxygen activation, but rather structural and allosteric. nih.gov These interactions are complex, with evidence suggesting dual allosteric communication between the L-arginine substrate-binding site and the pterin cofactor-binding site, which collectively activates the enzyme and enhances substrate turnover. nih.gov Furthermore, the pterin cofactor helps stabilize the enzyme's quaternary structure, in part by intercepting and neutralizing auto-damaging superoxide (B77818) radicals that could otherwise lead to the enzyme's monomerization and uncoupling. nih.gov

Allosteric EffectConsequence on NOSSource
Pterin Binding Induces conversion of heme from low-spin to high-spin state. nih.gov
Dimer Stabilization Promotes and stabilizes the active homodimer quaternary structure. nih.govnih.gov
Substrate Interaction Increases L-arginine binding and turnover through dual allosteric interactions. nih.gov
Suppression of Uncoupling Intercepts superoxide radicals, preventing enzyme damage and monomerization. nih.gov

Impact on Folate Metabolism and Related Enzymes

Inhibition of Dihydrofolate Reductase (DHFR) by 6-Methyltetrahydropterin Analogues

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. nih.govnih.gov This reaction is vital for replenishing the pool of THF, which is essential for the synthesis of nucleotides and certain amino acids. nih.gov Because of its central role in cell proliferation, DHFR is a major target for various therapeutic agents, including anticancer drugs like methotrexate (B535133). nih.govnih.gov

The function of DHFR is not limited to the folate cycle; it also participates in the recycling of tetrahydropterin cofactors. In the salvage pathway of tetrahydrobiopterin (BH4) synthesis, DHFR reduces dihydrobiopterin (BH2) back to the active BH4 form. mdpi.com Given that 6-methyltetrahydropterin is a structural analogue of both THF and BH4, it and its derivatives can interact with DHFR. Molecules that are structural analogues of the enzyme's natural substrate, DHF, can act as competitive inhibitors by binding to the active site. wikipedia.org Therefore, 6-methyltetrahydropterin analogues have the potential to act as inhibitors of DHFR, thereby disrupting both folate and pterin metabolism.

Modulation of Folate-Dependent Enzyme Activities

Beyond its interaction with DHFR, 6-methyltetrahydropterin can modulate the activity of other folate-dependent enzymes. Tetrahydrofolate acts as a carrier of one-carbon units for a variety of enzymes involved in critical biosynthetic pathways. youtube.comresearchgate.net Research has shown that 6-methyltetrahydropterin can function as a highly active cofactor for certain hydroxylase enzymes, a role typically associated with tetrahydrofolate or tetrahydrobiopterin. acs.org This indicates that the 6-methyl substitution does not preclude its participation in enzymatic reactions and that it can effectively substitute for the natural cofactor in specific contexts, thereby modulating the activity of these pathways.

Role in One-Carbon Metabolism Research

One-carbon metabolism comprises a network of interconnected pathways, including the folate and methionine cycles, that are fundamental for synthesizing nucleic acids and for methylation reactions. researchgate.netresearchgate.net Tetrahydrofolate is the primary cofactor that accepts, carries, and donates one-carbon units (e.g., methyl, methylene (B1212753), formyl groups) derived from amino acids like serine. researchgate.netyoutube.com

The study of pterin analogues like 6-methyltetrahydropterin is valuable in one-carbon metabolism research. By comparing the activity of these analogues to that of tetrahydrofolate, researchers can probe the structural requirements for cofactor binding and activity in various enzymes. Its ability to act as a hydroxylase cofactor, for example, helps delineate the specific functions of pterin-dependent enzymes. acs.org Furthermore, its involvement in specialized pathways, such as methanopterin (B14432417) synthesis, provides insight into the evolutionary diversification of one-carbon metabolism across different domains of life. acs.org

Participation in Unique Biochemical Pathways

Methanopterin Biosynthesis and Carbon Reduction in Methanogenic Organisms

In methanogenic archaea, the role of one-carbon carrier, typically fulfilled by folic acid in other organisms, is performed by a structurally modified coenzyme called methanopterin. acs.org The biosynthesis of this unique coenzyme represents a significant biochemical pathway where pteridine chemistry is central.

The pterin portion of methanopterin is derived from a precursor, 7,8-dihydro-6-(hydroxymethyl)pterin, which is closely related to 6-methyltetrahydropterin. acs.orgnih.gov This pterin precursor is pyrophosphorylated and then condensed with 4-aminobenzoic acid and a ribofuranosyl phosphate (B84403) moiety. nih.govacs.org A key feature of this pathway is the subsequent methylation of the pterin structure. nih.gov Cell extracts from methanogenic bacteria can methylate a demethylated methanopterin intermediate using S-adenosylmethionine (SAM) as the methyl donor. acs.org This pathway is noteworthy as it represents a clear example of modifying the specificity of a coenzyme through methylation. nih.gov Methanopterin then functions as the central C1 carrier for enzymes in the methanogenesis pathway, such as serine hydroxymethyltransferase and 5,10-methylenetetrahydromethanopterin dehydrogenase. acs.org

Precursor / IntermediateRole in PathwaySource
7,8-dihydro-6-(hydroxymethyl)pterin Initial pterin building block for the coenzyme structure. acs.orgnih.gov
6-hydroxymethyl-7,8-H2pterin pyrophosphate Activated form that condenses with other pathway components. nih.govacs.org
Demethylated methanopterin The intermediate that is methylated to form the final coenzyme. acs.org
S-adenosylmethionine (SAM) The methyl donor for the final methylation step. acs.orgnih.gov

Potential Roles in Photoreception Mechanisms

Pteridine derivatives have been identified as crucial components in photoreception across various organisms, where they function as light-harvesting cofactors. wikipedia.org These molecules, often referred to as chromophores, absorb photons and transfer the light energy to another cofactor, typically a flavin adenine (B156593) dinucleotide (FAD), which then initiates a downstream signaling cascade or a DNA repair process. nih.gov

Photolyases and cryptochromes are two major classes of flavoproteins that utilize pterin cofactors for their function. wikipedia.orgnih.gov Photolyases are DNA repair enzymes that use blue light to reverse UV-induced DNA damage, specifically pyrimidine (B1678525) dimers. wikipedia.orgnih.gov Cryptochromes, which are structurally related to photolyases, are blue light photoreceptors that mediate a variety of light responses, including circadian rhythms in animals and photomorphogenesis in plants. nih.govresearchgate.net

The most common pterin cofactor in the folate class of photolyases is methenyltetrahydrofolate (MTHF). wikipedia.org While 5,6,7,8-tetrahydro-6-methylpteridine is a structurally related tetrahydropterin, its specific role as a primary chromophore in known photoreception mechanisms is not extensively documented. However, the established function of similar pteridine molecules in absorbing light energy within photoreceptor proteins suggests a potential, if not yet fully characterized, capacity for 6-methyltetrahydropterin to participate in such processes. Its structural similarity to other biologically active pterins implies it could interact with the cofactor-binding sites of photolyases or cryptochromes, although the efficiency and nature of such an interaction would require specific investigation.

Regulation and Control of Tetrahydropteridine Availability in Biological Systems

The cellular concentration of tetrahydropteridines is meticulously maintained through a balance of de novo synthesis, salvage pathways, and recycling mechanisms to meet the metabolic demands of the cell. mdpi.comnih.govbmbreports.org These pathways ensure a sufficient supply of these essential cofactors for various enzymatic reactions. The regulation of 5,6,7,8-tetrahydro-6-methylpteridine, an analogue of the natural cofactor tetrahydrobiopterin (BH4), is understood within the broader context of tetrahydropterin homeostasis.

Salvage Pathways and De Novo Synthesis Integration

The availability of tetrahydropteridines is governed by two primary biosynthetic routes: the de novo pathway and the salvage pathway. nih.govnih.gov

De Novo Synthesis: This pathway synthesizes tetrahydropteridines from guanosine (B1672433) triphosphate (GTP). nih.gov A series of three enzymatic steps converts GTP into the final cofactor.

GTP cyclohydrolase I (GCH1) catalyzes the first and rate-limiting step, transforming GTP into 7,8-dihydroneopterin (B1664191) triphosphate. nih.govnih.gov

6-pyruvoyltetrahydropterin synthase (PTPS) then converts this intermediate into 6-pyruvoyltetrahydropterin (PPH4). nih.gov

Finally, sepiapterin (B94604) reductase (SPR) catalyzes the reduction of PPH4 to yield the active tetrahydropterin cofactor, such as tetrahydrobiopterin. nih.gov

Salvage Pathway: This alternative route allows cells to synthesize tetrahydropteridines from intermediates or precursors, conserving cellular resources. nih.gov The key intermediate in this pathway is sepiapterin. nih.gov Exogenously supplied sepiapterin can be taken up by cells and converted into 7,8-dihydrobiopterin (BH2) by sepiapterin reductase (SPR). nih.govresearchgate.net Subsequently, dihydrofolate reductase (DHFR) reduces BH2 to the active tetrahydrobiopterin (BH4). nih.govnih.gov This pathway is crucial for providing BH4 in cells or tissues where de novo synthesis may be limited and is particularly important in instances of certain enzyme deficiencies. nih.gov

The de novo and salvage pathways are interconnected. Intermediates from the de novo pathway can be shunted into the salvage pathway. For instance, 6-pyruvoyltetrahydropterin can be converted into sepiapterin, which then enters the salvage route. mdpi.comnih.gov

Enzymatic Control Points in Tetrahydropterin Homeostasis

The maintenance of a stable intracellular pool of tetrahydropteridines, known as homeostasis, is critical for normal cellular function and is regulated at several enzymatic control points. bmbreports.org

GTP Cyclohydrolase I (GCH1): As the rate-limiting enzyme in the de novo pathway, GCH1 is the primary point of regulation. nih.govnih.gov Its activity is controlled by multiple mechanisms:

Transcriptional Regulation: The expression of the GCH1 gene can be stimulated by various factors, including inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), as well as hormones and growth factors. nih.govresearchgate.netahajournals.org

Allosteric Regulation: GCH1 activity is subject to feedback inhibition by its end-product, tetrahydrobiopterin (BH4). nih.gov This regulation is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). In the presence of BH4, GFRP binds to GCH1 and inhibits its activity. Conversely, the amino acid phenylalanine can bind to the GCH1-GFRP complex and stimulate GCH1 activity, a feed-forward activation mechanism. bmbreports.org

Dihydrofolate Reductase (DHFR): This enzyme is a critical control point within the salvage pathway, responsible for the final reduction of dihydrobiopterin (BH2) to BH4. nih.gov The activity of DHFR ensures that the oxidized, inactive form of the pterin is efficiently converted back to the active, tetrahydro- form, thereby maintaining the crucial BH4/BH2 ratio within the cell. bmbreports.org

Regulation by Cofactor Recycling: During its function as a cofactor for aromatic amino acid hydroxylases, BH4 is oxidized to an unstable intermediate, pterin-4a-carbinolamine. nih.gov This compound is then regenerated back to BH4 in a two-step process involving pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). mdpi.comnih.gov This recycling pathway is essential for sustaining the high levels of cofactor turnover required for neurotransmitter synthesis.

While these regulatory mechanisms are primarily described for the natural cofactor tetrahydrobiopterin, they are also considered to govern the homeostasis of analogues like 5,6,7,8-tetrahydro-6-methylpterin when present in biological systems. For example, 6-methyltetrahydropterin is known to bind to the regulatory site on phenylalanine hydroxylase, indicating its interaction with key enzymes in related metabolic pathways. nih.gov

Data Tables

Table 1: Key Enzymes in Tetrahydropteridine Metabolism

EnzymeAbbreviationPathwayFunction
GTP cyclohydrolase IGCH1De Novo SynthesisCatalyzes the rate-limiting conversion of GTP to 7,8-dihydroneopterin triphosphate. nih.govnih.gov
6-pyruvoyltetrahydropterin synthasePTPSDe Novo SynthesisConverts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. nih.gov
Sepiapterin ReductaseSPRDe Novo & SalvageReduces 6-pyruvoyltetrahydropterin to tetrahydrobiopterin; also reduces sepiapterin to 7,8-dihydrobiopterin. nih.govresearchgate.net
Dihydrofolate ReductaseDHFRSalvageReduces 7,8-dihydrobiopterin to tetrahydrobiopterin. nih.govnih.gov
Dihydropteridine ReductaseDHPRRecyclingRegenerates tetrahydrobiopterin from its quinonoid dihydro- form. mdpi.com
Pterin-4a-carbinolamine DehydratasePCDRecyclingWorks in concert with DHPR to recycle tetrahydrobiopterin. mdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 6 Methyltetrahydropterin Analogues

Systematic Structural Modifications and their Influence on Biochemical Activity

Modifications at various positions on the pteridine (B1203161) ring have profound effects on the cofactor activity of 6-methyltetrahydropterin (B12859068) analogues. Studies using synthetic analogues as active site probes for enzymes like tyrosine hydroxylase (TH) have shown that substitutions at the C-2 and C-4 positions typically abolish the cofactor's activity. researchgate.net The 2-amino group, in particular, appears to be crucial for the full recognition of the 6-substituent at the opposite end of the molecule. researchgate.net

The C-6 position is of particular interest as it directly influences stereochemistry and interaction with the enzyme's active site. Enzymes can tolerate rather bulky substituents at the C-6 position. researchgate.net However, both the size of the alkyl group and the stereochemistry at C-6 significantly impact kinetic parameters. For instance, with phenylalanine hydroxylase (PH) and phosphorylated tyrosine hydroxylase (pTH), 6(S)-propyl-tetrahydropterin shows much lower Kₘ values (2 µM and 0.3 µM, respectively) compared to 6(S)-methyltetrahydropterin (57 µM and 40 µM, respectively), indicating a much higher affinity for the propyl analogue. researchgate.net

The chirality at the C-6 position is a critical determinant of catalytic efficiency. nih.gov Studies comparing the pure C-6 stereoisomers of 6-methyl- and 6-propyl-tetrahydropterin revealed that both PH and pTH exhibit substantially higher maximal velocities (Vmax) with the unnatural (6R)-propyl-PH₄ than the natural (6S)-propyl-PH₄. nih.gov Conversely, with the smaller 6-methyl group, chiral differences are barely recognized by PH, although they are still recognized by pTH. nih.gov

Modification at the C-7 position can also alter function. The 7-isomer of tetrahydrobiopterin (B1682763) (7-BH₄) has been shown to result in a high degree of uncoupling in the enzymatic reaction. researchgate.net Furthermore, it has been demonstrated that 6-substituted tetrahydropterins can be converted to their 7-isomers in vitro during the hydroxylation of phenylalanine catalyzed by phenylalanine hydroxylase. nih.gov This rearrangement is thought to occur via the nonenzymatic rearrangement of the 4a-hydroxytetrahydropterin intermediate. nih.gov

Kinetic Parameters of C-6 Substituted Tetrahydropterin (B86495) Analogues with Hydroxylases nih.gov
EnzymeCofactor AnalogueKₘ (µM)Relative Vₘₐₓ (%)
Phenylalanine Hydroxylase (PH)(6R)-propyl-PH₄-~600% of (6S)-propyl-PH₄
(6S)-propyl-PH₄-100%
Phosphorylated Tyrosine Hydroxylase (pTH)(6R)-propyl-PH₄-~1100% of (6S)-propyl-PH₄
(6S)-propyl-PH₄-100%
Unphosphorylated Tyrosine Hydroxylase(6R)-propyl-PH₄Equal to (6S) isomer~600% of (6S) isomer
(6S)-propyl-PH₄Equal to (6R) isomer100%

Modifying the core heterocyclic ring system of pteridines, such as through the creation of deaza analogues where a nitrogen atom is replaced by a carbon, has been a strategy to develop enzyme inhibitors. For example, the synthesis and biological evaluation of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives have been reported. nih.gov These compounds were designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.gov While these specific analogues showed poorer inhibitory activity on DHFR and lower cytotoxicity on tumor cell lines compared to methotrexate (B535133), the studies demonstrate the principle that modifying the pteridine ring system can significantly alter biological function, often turning a cofactor analogue into an enzyme inhibitor. nih.gov Further research into 5-deaza, 8-deaza, and 5,8-dideaza analogues of other pteridine derivatives has also been pursued to create inhibitors of DHFR. nih.gov

Binding Kinetics and Thermodynamics of 6-Methyltetrahydropterin with Target Enzymes

Isothermal titration calorimetry has been employed to study the thermodynamics of 6-methyltetrahydropterin (6M-PH₄) binding to human phenylalanine hydroxylase (PAH). nih.gov These studies reveal that 6M-PH₄ binds to PAH with a lower affinity (dissociation constant, Kₑ = 16.5 µM) than the natural cofactor, 6R-tetrahydrobiopterin (BH₄), which has a Kₑ of 0.75 µM. nih.gov

The thermodynamic profiles of their binding also differ significantly. The binding of BH₄ is a strongly exothermic process (ΔH = -11.8 kcal/mol) but is accompanied by an entropic penalty (-TΔS = 3.4 kcal/mol). nih.gov In contrast, the binding of 6M-PH₄ is driven by both favorable enthalpy (ΔH = -3.3 kcal/mol) and favorable entropy (-TΔS = -3.2 kcal/mol). nih.gov This suggests that the dihydroxypropyl side chain of BH₄, which is absent in 6M-PH₄, plays a key role in the binding mechanism and the regulation of PAH, likely by inducing conformational changes in the enzyme that result in the entropic penalty. nih.gov The heat capacity change (ΔCp) for 6M-PH₄ binding is -63 cal/mol/K, significantly smaller than that for BH₄ (-357 cal/mol/K), further highlighting the different binding mechanisms. nih.gov

Thermodynamic Parameters for Pterin (B48896) Binding to Phenylalanine Hydroxylase (PAH) at 25°C nih.gov
CompoundKₑ (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔCp (cal/mol/K)
6-Methyltetrahydropterin (6M-PH₄)16.5 ± 2.7-3.3 ± 0.3-3.2-63 ± 12
6R-Tetrahydrobiopterin (BH₄)0.75 ± 0.18-11.8 ± 0.43.4 ± 0.4-357 ± 26

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Molecular docking has been a valuable tool for visualizing the binding of tetrahydropteridine cofactors within the active site of hydroxylase enzymes. researchgate.net Docking of the natural cofactor BH₄ into the crystal structure of the catalytic domain of tyrosine hydroxylase suggests that the pteridine ring engages in π-stacking interactions with a phenylalanine residue (Phe300). researchgate.net Additionally, the N3 atom and the C2 amino group form hydrogen bonds with an acidic residue, glutamic acid (Glu332). researchgate.net The pteridine ring also establishes interactions with other residues such as Leu294 and Gln310. researchgate.net

These models show that even bulky substituents at the C-6 position can be accommodated within a large hydrophobic pocket in the active site, which is surrounded by residues including Ala297, Ser368, Tyr371, and Trp372. researchgate.net This accommodation occurs without significantly altering the positioning of the pteridine ring itself, explaining the observed tolerance for C-6 modifications. researchgate.net The distance between the C4a atom of the pterin ring (the site of hydroxylation) and the catalytic iron in the active site is predicted to be approximately 4.2 Å. researchgate.net

The three-dimensional conformation of tetrahydropteridines is a key factor in their biological activity. Proton NMR studies of 6-methyltetrahydropterin in aqueous solution have shown that the methyl substituent at the C-6 position markedly prefers an equatorial-like orientation. nih.gov The tetrahydropyrazine (B3061110) ring of the molecule is nearly planar, with the exception of a pronounced pucker at the C-6 position. nih.gov

Computational studies of 6-methyltetrahydropterin bound to tyrosine hydroxylase have identified two potential families of conformers, which differ in their distance from the catalytic iron. researchgate.net The preferred family of conformers places the C4a atom of the pterin ring at a distance of 3.0-4.0 Å from the iron, a position suitable for catalysis. researchgate.net

The conformation and chirality at C-6 are directly linked to enzymatic activity. As discussed previously, the stereochemistry of the 6-substituent has a dramatic effect on the catalytic rate of both phenylalanine and tyrosine hydroxylases. nih.gov For example, the unnatural (6R) stereoisomer of 6-propyl-PH₄ is a much better substrate for these enzymes than the (6S) isomer, which has the same configuration as the natural cofactor BH₄. nih.gov This demonstrates that the precise orientation of the C-6 side chain within the active site is a critical determinant for optimal catalytic function. nih.gov

Enzyme Inhibition Profiles and Mechanism of Action Studies

The study of 6-Methyltetrahydropterin and its analogues often involves their interaction with enzymes, particularly those in the folate pathway, due to their structural similarity to endogenous folates.

Competitive Inhibition Mechanisms (e.g., with Dihydrofolate)

Analogues of tetrahydrofolate are known to be involved in a variety of biosynthetic reactions. nih.gov Inhibition of key enzymes in these pathways can deplete the available tetrahydrofolate, blocking the formation of essential cellular components like thymidylate and purines, which ultimately disrupts DNA synthesis and ceases cell growth. nih.gov

6-Methyltetrahydropterin, as a structural analogue of dihydrofolate, is investigated for its potential to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). wikipedia.org In this mechanism, the inhibitor molecule competes with the natural substrate (dihydrofolate) for binding to the enzyme's active site. scbt.com Because of its structural similarity, the inhibitor can occupy the active site, thereby preventing the enzyme from catalyzing its normal reaction. scbt.com The effectiveness of this inhibition depends on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme's active site. Many folate analogues function as competitive inhibitors of DHFR. nih.gov

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Lineweaver-Burk)

The kinetic behavior of enzyme inhibitors can be graphically represented using methods like the Lineweaver-Burk plot, which is a double reciprocal plot of reaction rate versus substrate concentration. embrapa.brpharmaguideline.com This plot is a valuable tool for distinguishing between different types of enzyme inhibition. khanacademy.org

In the case of competitive inhibition by a compound like 6-Methyltetrahydropterin, the analysis would yield characteristic changes on a Lineweaver-Burk plot:

Vmax (Maximum Velocity): The maximum rate of reaction remains unchanged because, at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the enzyme's active site. pharmaguideline.com On the plot, this means the y-intercept (1/Vmax) is the same in the presence and absence of the inhibitor. khanacademy.org

Km (Michaelis Constant): The apparent Km is increased. Km represents the substrate concentration at which the reaction rate is half of Vmax. In the presence of a competitive inhibitor, a higher concentration of substrate is needed to reach half the maximum velocity. pharmaguideline.com This results in a change in the x-intercept (-1/Km).

The table below illustrates the theoretical kinetic data for an enzyme like DHFR in the absence and presence of a competitive inhibitor such as an analogue of 6-Methyltetrahydropterin.

ConditionApparent Km (μM)Vmax (μmol/min)Inhibition Type
No Inhibitor10100N/A
With Competitive Inhibitor25 (&Increased)100 (Unchanged)Competitive

Investigation of Cellular Uptake and Metabolism of 6-Methyltetrahydropterin and its Analogues in Research Models (Non-Clinical)

Understanding how 6-Methyltetrahydropterin and related compounds enter cells and are processed is crucial for interpreting their biological effects in research settings.

Intracellular Fate and Transformation Pathways

The cellular uptake of pterins can be complex. Studies on related compounds like tetrahydrobiopterin show it is much less permeable across the cell membrane than its precursors, such as sepiapterin (B94604). nih.gov This suggests that analogues like 6-Methyltetrahydropterin may also enter cells more efficiently as a precursor, which is then converted intracellularly.

Once inside the cell, these compounds become part of the cellular pterin pool. The intracellular transformation pathways likely involve the so-called "salvage pathway," which utilizes enzymes such as sepiapterin reductase and dihydrofolate reductase to convert oxidized pterins back to their active tetrahydro- form. nih.gov This process is driven by the availability of NADPH. nih.gov Furthermore, enzymes involved in the biosynthesis of related pterins have been found localized in both the cytoplasm and the nucleus, suggesting that the metabolism and function of these compounds may be compartmentalized within the cell. nih.gov

Impact on Cellular Proliferation in In Vitro Cell Line Models

Analogues of 6-Methyltetrahydropterin have demonstrated the ability to modulate cell growth in various in vitro models. Tetrahydrobiopterin, a closely related endogenous pterin, has been shown to be functionally linked with cell proliferation by affecting the rate of DNA replication. nih.gov

The precursor sepiapterin has shown biphasic effects on cancer cell lines. In ovarian cancer cells (SKOV-3), it can induce cell proliferation and migration. nih.gov However, in the same cell line, sepiapterin can also significantly inhibit cell proliferation and migration that is stimulated by Vascular Endothelial Growth Factor-A (VEGF-A). nih.gov This inhibitory effect was linked to the suppression of VEGFR-2 expression. nih.gov These findings suggest that the impact of pterin analogues on cell proliferation is context-dependent and can be influenced by the presence of other growth factors.

The table below summarizes the observed effects of related pterin compounds on cellular processes in different research models.

CompoundCell Line ModelObserved EffectReference
TetrahydrobiopterinFriend erythroleukemia (F4N)Modulates rate of [3H]thymidine incorporation, linked to proliferation nih.gov
SepiapterinOvarian Cancer (SKOV-3)Induces cell proliferation and migration nih.gov
SepiapterinOvarian Cancer (SKOV-3)Inhibits VEGF-A-stimulated cell proliferation and migration nih.gov

Oxidative Stability and Reactivity in Biochemical Environments

The stability of reduced pterins like 6-Methyltetrahydropterin is a key factor in their biological activity, as they are susceptible to oxidation. In biochemical environments, the oxidation of 6-methyltetrahydropterin can be a rapid process, particularly during enzymatic reactions.

For instance, during the reduction of the enzyme tyrosine hydroxylase, 6-methyltetrahydropterin is consumed quickly. researchgate.net This oxidation is accompanied by the stoichiometric formation of quinonoid 6-methyldihydropterin. researchgate.net The rate of formation for the quinonoid dihydropterin occurs at essentially the same rate as the oxidation of the parent tetrahydropterin. researchgate.net In this specific enzymatic context, only very small amounts (less than 2%) of the more stable 6-methyl-7,8-dihydropterin (B91866) were detected, indicating a specific and rapid conversion to the quinonoid form. researchgate.net

The following table details the change in concentration of pterin species during such an enzymatic reaction, based on published findings. researchgate.net

Pterin SpeciesInitial Concentration (μM)Final Concentration (μM)Rate of Change (s-1)
6-Methyltetrahydropterin~34~00.070 ± 0.01 (decay)
Quinonoid 6-methyldihydropterin0~340.064 ± 0.008 (formation)

Advanced Analytical and Spectroscopic Characterization of Pteridine, 5,6,7,8 Tetrahydro 6 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 6-methyltetrahydropterin (B12859068). By analyzing the interactions of atomic nuclei in a magnetic field, it is possible to map out the complete proton and carbon framework of the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms in 6-methyltetrahydropterin. The analysis of its ¹H NMR spectrum reveals distinct signals for the protons at positions 6, 7, and the methyl group. nih.gov

A comprehensive study of 6-methyltetrahydropterin in aqueous solution determined the chemical shifts and spin-spin coupling constants, which are crucial for conformational analysis. nih.gov The methyl substituent at the C6 position has been shown to markedly prefer an equatorial-like orientation. nih.gov The key parameters from the ¹H NMR spectrum are summarized in the table below.

ProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-63.45J(H6, H7ax) = 9.1, J(H6, H7eq) = 2.9, J(H6, CH₃) = 6.6
H-7 (axial)3.12J(H7ax, H6) = 9.1, J(H7ax, H7eq) = -11.9
H-7 (equatorial)3.61J(H7eq, H6) = 2.9, J(H7eq, H7ax) = -11.9
6-CH₃1.25J(CH₃, H6) = 6.6
Note: Data obtained in D₂O solution. Chemical shifts can vary based on solvent and pH.

The unusually small trans 6H-7H spin-spin coupling constant (9.1 Hz) provided significant insight into the conformation of the tetrahydropyrazine (B3061110) ring. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 6-methyltetrahydropterin gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, substitution). While detailed experimental ¹³C NMR data for 6-methyltetrahydropterin is not as widely published as ¹H NMR data, the expected chemical shifts can be predicted based on similar pteridine (B1203161) structures.

Carbon AtomExpected Chemical Shift Range (δ, ppm)
C=O (C4)160 - 170
C=N (C2, C8a)150 - 160
C-N (C4a)145 - 155
C-H (C6)~50
CH₂ (C7)~40
CH₃15 - 25
Note: These are estimated ranges based on typical values for similar functional groups and structures.

For molecules with complex or overlapping NMR signals, two-dimensional (2D) NMR techniques are indispensable. Experiments like Heteronuclear Single Quantum Coherence (HSQC), often referred to by its earlier name, Heteronuclear Multiple Quantum Coherence (HMQC), are used to establish correlations between directly bonded nuclei, typically ¹H and ¹³C.

In the context of 6-methyltetrahydropterin, an HSQC or HMQC spectrum would show a correlation peak for each carbon atom that is directly attached to one or more protons. This would unambiguously link the proton signals of H-6, the H-7 methylene (B1212753) group, and the 6-methyl group to their corresponding carbon signals (C6, C7, and the methyl carbon). This technique is crucial for confirming the assignments made in the 1D ¹H and ¹³C spectra. Other 2D techniques, such as COSY (Correlation Spectroscopy), can establish proton-proton coupling networks (e.g., between H-6 and the H-7 protons), while HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure.

Pteridine systems are known to undergo covalent hydration (the addition of a water molecule across a double bond) and exist in various tautomeric forms. NMR spectroscopy is a primary tool for investigating these dynamic processes in solution.

Covalent hydration, particularly at the C7=N8 or C5=C6 double bonds in related oxidized pteridines, results in significant changes in the NMR spectrum. The formation of a new stereocenter and the upfield shift of the involved carbon and proton signals provide clear evidence of this phenomenon.

Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. For 6-methyltetrahydropterin, the 2-amino-4-oxo form is predominant, but keto-enol and amine-imine tautomerism are theoretically possible. These different forms would have distinct NMR signatures. By using variable temperature NMR studies or analyzing spectra in different solvents, it is possible to study the position of the tautomeric equilibrium and the kinetics of the interconversion. The chemical shifts of protons attached to nitrogen (N-H) and the carbons of the pyrimidine (B1678525) ring are particularly sensitive to these changes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 6-methyltetrahydropterin, which has a molecular formula of C₇H₁₁N₅O, the theoretical monoisotopic mass can be calculated with high precision.

Theoretical Exact Mass of 6-Methyltetrahydropterin

Formula Theoretical Monoisotopic Mass (Da)

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like 6-methyltetrahydropterin. In ESI-MS, the molecule is typically observed as a protonated molecular ion, [M+H]⁺, in positive ion mode. For 6-methyltetrahydropterin, this would correspond to an ion at an m/z value of approximately 182.1.

By coupling ESI with tandem mass spectrometry (MS/MS), the protonated molecular ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. While specific fragmentation data for 6-methyltetrahydropterin is not widely documented, typical fragmentation pathways for related heterocyclic compounds involve:

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atoms in the tetrahydropyrazine ring.

Loss of small neutral molecules: Elimination of molecules such as NH₃ or H₂NCN from the pyrimidine ring.

Ring cleavage: Fragmentation of the pteridine ring system itself.

Analysis of these fragmentation patterns allows for the confirmation of the core structure and the position of substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Redox States

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of pteridine derivatives. The absorption of UV-Vis radiation by Pteridine, 5,6,7,8-tetrahydro-6-methyl- corresponds to the promotion of electrons from ground-state molecular orbitals to higher-energy, excited-state orbitals. The resulting spectrum is characteristic of the pteridine ring system and is highly sensitive to its oxidation state.

In its fully reduced form, the 5,6,7,8-tetrahydro-pteridine core lacks the extensive conjugation seen in its oxidized counterparts (dihydropteridine and pterin). This results in absorption maxima at shorter wavelengths, typically in the UV region. Theoretical and experimental studies on analogous tetrahydropteridines, such as tetrahydrobiopterin (B1682763), reveal that the electronic properties are dictated by the pyrimidine moiety of the ring system. researchgate.net For closely related 5,6,7,8-tetrahydropterins, a primary long-wavelength absorption maximum is typically observed around 298 nm in neutral aqueous solutions, with a secondary peak or shoulder appearing near 260 nm. These absorptions are attributed to π → π* electronic transitions within the heterocyclic aromatic system.

The UV-Vis spectrum is a powerful tool for monitoring the redox state of the compound. Oxidation of the tetrahydropteridine ring to a dihydropteridine or fully oxidized pterin (B48896) introduces additional conjugated double bonds. This extension of the π-electron system results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Therefore, UV-Vis spectroscopy can be employed to monitor the stability of Pteridine, 5,6,7,8-tetrahydro-6-methyl- and detect the presence of its oxidized impurities.

Table 1: Typical UV-Vis Absorption Data for Tetrahydropteridine Analogs

Compound Class λmax 1 (nm) λmax 2 (nm) Type of Transition
5,6,7,8-Tetrahydropteridines ~298 ~260 π → π*
7,8-Dihydropteridines ~320-330 ~280 π → π*

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Pteridine, 5,6,7,8-tetrahydro-6-methyl- provides a unique fingerprint, confirming the presence of its key structural features.

Table 2: Predicted Infrared Absorption Frequencies for Pteridine, 5,6,7,8-tetrahydro-6-methyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine) Stretching 3300 - 3500 Medium, Sharp
C-H (sp³) Stretching 2850 - 2960 Strong
C=N (Iminé) Stretching 1640 - 1680 Medium
C=C (Aromatic-like) Stretching 1500 - 1600 Medium
C-H (Methyl/Methylene) Bending 1370 - 1470 Medium

Chromatographic Techniques for Purification and Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the purification and purity assessment of Pteridine, 5,6,7,8-tetrahydro-6-methyl-. This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection afforded by mass spectrometry.

For the analysis of tetrahydropteridines, which are notoriously prone to oxidation, specific precautions are necessary. nih.gov Sample preparation often involves the use of antioxidants, such as dithiothreitol (B142953) (DTT), to preserve the reduced state of the analyte. nih.gov Reversed-phase HPLC is commonly employed for separation, utilizing a C18 or a specialized column (e.g., AAA-MS) to achieve resolution from potential impurities and oxidized forms. nih.govresearchgate.net A binary solvent system, typically consisting of an aqueous mobile phase with an acid modifier (e.g., 0.1% formic acid) and an organic mobile phase like methanol (B129727) or acetonitrile, is used to elute the compound from the column under a gradient program. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used, which generates the protonated molecular ion [M+H]⁺. For Pteridine, 5,6,7,8-tetrahydro-6-methyl- (C₇H₁₀N₄, molecular weight ≈ 150.18 g/mol ), the expected parent ion would have an m/z of approximately 151.19. Purity is assessed by integrating the peak area of the target compound and comparing it to the total area of all detected peaks in the chromatogram. For enhanced selectivity and quantification, tandem mass spectrometry (MS/MS) can be employed, where the parent ion is fragmented to produce characteristic daughter ions, which are then monitored in a process known as multiple reaction monitoring (MRM). nih.govresearchgate.net

Table 3: Representative LC-MS Parameters for Tetrahydropteridine Analysis

Parameter Typical Conditions
Chromatography
Column Reversed-phase C18 or AAA-MS (e.g., 250 x 2 mm, 4 µm) nih.govresearchgate.net
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid nih.gov
Flow Rate 0.20 - 0.40 mL/min nih.gov
Injection Volume 5 - 10 µL nih.gov
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ion [M+H]⁺ m/z ≈ 151.2
MS/MS Transition (Example) Q1 (Parent Ion) → Q3 (Fragment Ion)

Radioligand Binding Assays for Receptor/Enzyme Affinity Studies

Radioligand binding assays are the definitive method for determining the affinity of a compound for a specific biological target, such as a receptor or an enzyme. giffordbioscience.com For Pteridine, 5,6,7,8-tetrahydro-6-methyl-, these assays are critical for quantifying its interaction with enzymes for which tetrahydropterins serve as essential cofactors. Key enzymes include nitric oxide synthase (NOS) and the aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase, tyrosine hydroxylase). nih.gov

The most common format is a competitive binding assay. giffordbioscience.comrevvity.com This assay measures the ability of the unlabeled test compound (Pteridine, 5,6,7,8-tetrahydro-6-methyl-) to compete with a radiolabeled ligand (e.g., [³H]-tetrahydrobiopterin) for binding to the active site of the target enzyme. The enzyme preparation (e.g., purified recombinant enzyme or a tissue homogenate) is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

After the binding reaches equilibrium, the enzyme-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. giffordbioscience.com The amount of radioactivity bound to the filter is then quantified using a scintillation counter. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This generates a sigmoidal competition curve from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand used in the assay. giffordbioscience.com The Kᵢ value represents the affinity of Pteridine, 5,6,7,8-tetrahydro-6-methyl- for the enzyme, with lower Kᵢ values indicating higher binding affinity.

Table 4: Components of a Competitive Radioligand Binding Assay for Enzyme Affinity

Component Description Purpose
Enzyme Preparation Purified enzyme or tissue homogenate containing the target. Provides the biological target for the binding interaction.
Radioligand A high-affinity ligand for the target labeled with a radioisotope (e.g., ³H, ¹⁴C). Example: [³H]-Tetrahydrobiopterin. Provides a quantifiable signal for bound ligand.
Unlabeled Competitor Pteridine, 5,6,7,8-tetrahydro-6-methyl- at a range of concentrations. Displaces the radioligand from the binding site; its potency is measured.
Incubation Buffer A buffer system that maintains optimal pH and ionic strength for enzyme stability and binding. Ensures the integrity and activity of the enzyme during the assay.
Separation Method Rapid vacuum filtration through glass fiber filters. giffordbioscience.com Separates bound from unbound radioligand.

| Detection System | Liquid scintillation counter. giffordbioscience.com | Quantifies the amount of bound radioactivity. |

Future Research Directions and Translational Research Potential for 5,6,7,8 Tetrahydro 6 Methylpteridine

Development of Novel Synthetic Methodologies for Enantiomerically Pure 6-Methyltetrahydropteridines

The biological activity of tetrahydropteridines is often stereospecific. Therefore, the development of efficient and scalable methods for the synthesis of enantiomerically pure 6-methyltetrahydropteridines is a critical area of future research. Current synthetic routes often result in racemic mixtures, necessitating challenging chiral resolution steps.

Future methodologies are expected to focus on asymmetric synthesis, establishing the chiral center at the C6 position with high enantioselectivity. Potential strategies include:

Catalytic Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to facilitate the stereoselective reduction of a dihydropteridine precursor.

Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to the pteridine (B1203161) core to direct the stereochemical outcome of subsequent reactions, followed by its removal.

Enzymatic Resolution: The application of enzymes, such as lipases or proteases, that can selectively react with one enantiomer of a racemic mixture of 6-methyltetrahydropteridine or a precursor, allowing for the separation of the two enantiomers.

Supercritical Fluid Chromatography (SFC): The use of advanced chromatographic techniques, such as SFC with chiral stationary phases, offers a promising avenue for the efficient separation of enantiomers on both analytical and preparative scales.

These advanced synthetic approaches will be instrumental in providing access to sufficient quantities of enantiomerically pure (6R)- and (6S)-5,6,7,8-tetrahydro-6-methylpteridine for detailed biological evaluation.

Exploration of 6-Methyltetrahydropteridine as a Scaffold for Rational Drug Design (Pre-clinical Focus)

The 5,6,7,8-tetrahydro-6-methylpteridine core presents a versatile scaffold for the rational design of novel therapeutic agents. Its ability to mimic the natural cofactor BH4 allows for its potential application as a modulator of enzymes that are dependent on this cofactor. Pre-clinical research is anticipated to explore its utility in a range of therapeutic areas.

Key research directions in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-methyltetrahydropteridine scaffold at various positions (e.g., N5, N8, and the pyrazine (B50134) ring) to understand how these changes affect binding affinity and activity at target enzymes. This will involve the synthesis of a library of analogues and their evaluation in biochemical and cell-based assays.

Targeting Pteridine-Dependent Enzymes: The design of inhibitors or modulators of enzymes such as nitric oxide synthase (NOS), aromatic amino acid hydroxylases, and alkylglycerol monooxygenase. For instance, selective inhibitors of inducible NOS (iNOS) are of interest for the treatment of inflammatory diseases, while modulators of neuronal NOS (nNOS) could have applications in neurodegenerative disorders.

Development of Prodrugs: To improve the pharmacokinetic properties of 6-methyltetrahydropteridine derivatives, such as their stability and cell permeability, the development of prodrug strategies will be crucial. This could involve the temporary masking of functional groups to enhance oral bioavailability and targeted delivery.

The following table summarizes potential therapeutic targets and the rationale for using a 6-methyltetrahydropteridine scaffold.

Therapeutic TargetRationale for 6-Methyltetrahydropteridine ScaffoldPotential Therapeutic Application
Inducible Nitric Oxide Synthase (iNOS)Mimicry of the natural cofactor BH4 could lead to potent and selective inhibitors.Inflammatory diseases, septic shock
Neuronal Nitric Oxide Synthase (nNOS)Modulation of nNOS activity is a target for neuroprotection.Neurodegenerative diseases, stroke
Phenylalanine Hydroxylase (PAH)Development of chaperones or activators for mutant PAH in phenylketonuria (PKU).Phenylketonuria
Dihydropteridine Reductase (DHPR)Design of inhibitors could be explored for antimicrobial applications.Infectious diseases

Investigation into the role of 6-Methyltetrahydropteridine in non-canonical Pteridine Pathways

While the canonical role of tetrahydropterins as enzyme cofactors is well-established, emerging evidence suggests that they may also participate in "non-canonical" pathways, such as the modulation of cellular redox status. nih.gov 5,6,7,8-tetrahydro-6-methylpteridine, as a stable analogue, is an ideal tool to investigate these alternative functions.

Future research in this area will likely focus on:

Redox Cycling and Antioxidant Properties: Investigating the ability of 6-methyltetrahydropteridine to act as a direct antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This could have implications for its use in diseases associated with oxidative stress. nih.govnih.gov

Modulation of Signaling Pathways: Exploring whether 6-methyltetrahydropteridine can influence cellular signaling cascades independent of its role as a cofactor. This could involve interactions with signaling proteins or modulation of the cellular redox environment, which in turn affects signaling.

Interaction with other Metabolic Pathways: Examining the potential crosstalk between pteridine metabolism and other key metabolic pathways, such as folate metabolism and mitochondrial function. nih.gov

Advanced Biophysical Characterization of 6-Methyltetrahydropteridine-Enzyme Complexes

A detailed understanding of how 5,6,7,8-tetrahydro-6-methylpteridine interacts with its target enzymes at the molecular level is crucial for rational drug design. Advanced biophysical techniques can provide high-resolution insights into these interactions.

Future research will employ a variety of biophysical methods, including:

X-ray Crystallography: To determine the three-dimensional structure of 6-methyltetrahydropteridine bound to the active site of target enzymes. This will reveal the precise binding mode and key molecular interactions, guiding the design of more potent and selective analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics of the 6-methyltetrahydropteridine-enzyme complex in solution. NMR can provide information on conformational changes in both the ligand and the protein upon binding.

Surface Plasmon Resonance (SPR): To quantify the kinetics and affinity of the binding interaction between 6-methyltetrahydropteridine and its target enzymes in real-time. nih.govspringernature.comresearchgate.netnih.gov This technique is valuable for screening libraries of analogues and for detailed mechanistic studies. nih.govspringernature.comresearchgate.netnih.gov

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy changes. This provides a complete thermodynamic profile of the interaction.

The data generated from these biophysical studies will be invaluable for computational modeling and the in-silico design of next-generation 6-methyltetrahydropteridine-based therapeutics.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Study Pteridine, 5,6,7,8-tetrahydro-6-methyl- Metabolism

"Omics" technologies offer a powerful systems-level approach to understanding the metabolic fate and biological effects of 5,6,7,8-tetrahydro-6-methylpteridine. nih.gov By simultaneously measuring changes in a large number of metabolites or proteins, these technologies can provide a comprehensive picture of the cellular response to this compound. nih.gov

Future applications of omics technologies in this context include:

Metabolomics: Untargeted and targeted metabolomic profiling to identify the metabolic products of 6-methyltetrahydropteridine and to assess its impact on global cellular metabolism. nih.govnih.govresearchgate.net This can reveal novel metabolic pathways and off-target effects. nih.govnih.govresearchgate.net

Proteomics: Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), to identify proteins whose expression levels are altered in response to treatment with 6-methyltetrahydropteridine. nih.govresearchgate.net This can help to elucidate its mechanism of action and identify potential biomarkers of its activity. nih.govresearchgate.net

Transcriptomics: Microarray or RNA-sequencing analysis to determine how 6-methyltetrahydropteridine affects gene expression profiles. This can provide insights into the signaling pathways and cellular processes that are modulated by this compound.

The integration of data from these different omics platforms will provide a holistic understanding of the biological activity of 5,6,7,8-tetrahydro-6-methylpteridine and facilitate its development as a therapeutic agent.

Development of Advanced In Vitro Models for Studying 6-Methyltetrahydropteridine Biological Activity

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of in vivo tissues, limiting their predictive value in drug discovery. The development and application of advanced in vitro models will be crucial for accurately assessing the biological activity and therapeutic potential of 5,6,7,8-tetrahydro-6-methylpteridine.

Future research will increasingly utilize:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids that more closely mimic the architecture and function of native tissues. These models can provide a more physiologically relevant context for studying the effects of 6-methyltetrahydropteridine on cell behavior, such as proliferation, differentiation, and migration.

Microphysiological Systems (MPS) or "Organs-on-a-Chip": Microfluidic devices that recreate the key functional units of human organs. These systems allow for the study of the pharmacokinetics and pharmacodynamics of 6-methyltetrahydropteridine in a more dynamic and controlled environment.

Co-culture Systems: In vitro models that incorporate multiple cell types to better represent the cellular heterogeneity of tissues. For example, co-cultures of neurons and glial cells could be used to study the neuroprotective effects of 6-methyltetrahydropteridine in models of neurodegeneration.

These advanced in vitro models will bridge the gap between traditional cell culture and animal models, enabling more predictive and efficient pre-clinical evaluation of 6-methyltetrahydropteridine and its derivatives.

Exploring the Environmental and Microbiological Roles of Pteridine, 5,6,7,8-tetrahydro-6-methyl-

While the focus of research on 5,6,7,8-tetrahydro-6-methylpteridine has been primarily biomedical, there is a growing interest in understanding the roles of pteridines in the environment and in microorganisms. As a stable synthetic analogue, 6-methyltetrahydropteridine can serve as a valuable probe to investigate these functions.

Future research directions in this area may include:

Microbial Metabolism: Investigating the ability of various microorganisms to metabolize or utilize 6-methyltetrahydropteridine. This could lead to the discovery of novel enzymatic pathways and could have applications in bioremediation or biotechnology. Pterins are known to play essential roles in diverse organisms, including bacteria. researchgate.net

Quorum Sensing and Biofilm Formation: Exploring the potential of 6-methyltetrahydropteridine to interfere with bacterial communication systems, such as quorum sensing, which regulate virulence and biofilm formation. researchgate.net This could open up new avenues for the development of anti-infective agents.

Ecological Significance: Pteridines are known to be involved in pigmentation and photoreception in insects and other organisms. nih.govmdpi.com Studies with 6-methyltetrahydropteridine could help to elucidate the ecological roles of pteridines in chemical signaling and other interactions between organisms in their natural environment.

By expanding the scope of research to include environmental and microbiological aspects, a more complete understanding of the diverse functions of pteridines can be achieved.

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-6-methylpteridine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of 5,6,7,8-tetrahydro-6-methylpteridine derivatives often involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, azidomethyl derivatives can be synthesized via Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) to introduce functional groups at the 6-position . Tailoring reaction conditions, such as using anhydrous solvents (e.g., THF or DMF) and controlled temperatures (0–25°C), minimizes side reactions like oxidation. Yields can be improved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of nucleophiles) and employing chromatographic purification (silica gel, ethyl acetate/hexane eluents) to isolate products .

Q. How does the stability of 5,6,7,8-tetrahydro-6-methylpteridine in aqueous solutions vary with pH and temperature?

Methodological Answer: Stability studies show that aqueous solutions of 5,6,7,8-tetrahydro-6-methylpteridine are pH- and temperature-sensitive. At neutral pH (6.8–7.4), the compound undergoes reversible hydration to form 6-hydroxy-5,6,7,8-tetrahydro derivatives, which can autoxidize to 7,8-dihydroxanthopterin under aerobic conditions . Lowering the temperature to 4°C slows degradation, while adding antioxidants like dithioerythritol (DTE) stabilizes the reduced form. For long-term storage, lyophilization in acidic buffers (pH 3–4) is recommended to prevent hydration and oxidation .

Q. What purification techniques are most effective for isolating 5,6,7,8-tetrahydro-6-methylpteridine from complex reaction mixtures?

Methodological Answer: Column chromatography (silica gel, gradient elution with methanol/dichloromethane) is widely used for initial purification, followed by recrystallization from ethanol/water mixtures to enhance purity . For chiral separation of stereoisomers (e.g., 6R vs. 6S), preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) achieves enantiomeric excess >95% . Purity is validated via TLC (Rf comparison), melting point analysis, and HRMS (deviation <5 ppm) .

Advanced Research Questions

Q. What advanced spectroscopic methods are required to resolve stereochemical ambiguities in 5,6,7,8-tetrahydro-6-methylpteridine derivatives?

Methodological Answer: X-ray crystallography is definitive for determining absolute configurations (e.g., 6R vs. 6S), as seen in studies of benzothieno-pyrimidine analogs . For solution-state analysis, NOESY NMR identifies spatial proximity between methyl groups and adjacent protons, while chiral shift reagents (e.g., Eu(hfc)₃) induce splitting in ¹H-NMR signals for enantiomers . Vibrational circular dichroism (VCD) combined with DFT calculations provides complementary stereochemical data .

Q. How does 5,6,7,8-tetrahydro-6-methylpteridine interact with aromatic amino acid monooxygenases, and what experimental approaches elucidate its cofactor properties?

Methodological Answer: This compound acts as a cofactor analog in enzymes like tyrosine hydroxylase. Kinetic assays (monitoring L-DOPA formation) reveal competitive inhibition (Ki values in µM range) when substituting native cofactors like tetrahydrobiopterin . Stopped-flow spectroscopy tracks redox transitions during enzyme turnover, while site-directed mutagenesis (e.g., modifying active-site residues like Phe300) identifies binding determinants . Isotopic labeling (³H or ¹⁵N) combined with MS/MS further maps interaction sites .

Q. How can researchers address contradictions in spectral data (e.g., NMR, HRMS) when characterizing novel 5,6,7,8-tetrahydro-6-methylpteridine analogs?

Methodological Answer: Discrepancies in HRMS (e.g., observed vs. calculated m/z) often arise from isotopic impurities or adduct formation. Using high-resolution instruments (Orbitrap or FT-ICR) and alternative ionization methods (APCI instead of ESI) improves accuracy . For NMR, dynamic processes (e.g., tautomerism) can cause signal broadening; variable-temperature NMR (e.g., 25–60°C) or deuterated solvents (DMSO-d₆ vs. CDCl₃) may resolve splitting . Cross-validation with independent syntheses (e.g., via alternative routes) confirms structural assignments .

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